1-(2-(Furan-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(Furan-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H15NO2. It is a derivative of piperidine and furan, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and furan rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone typically involves the reaction of furan derivatives with piperidine derivatives. One common method includes the reaction of 3-furanylmagnesium bromide with 1-piperidinoethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(Furan-3-yl)piperidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone: Similar structure but with the furan ring attached at the 2-position.
1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-(Pyridin-3-yl)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(2-(Furan-3-yl)piperidin-1-yl)ethanone is unique due to the specific positioning of the furan ring at the 3-position, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[2-(furan-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-6-3-2-4-11(12)10-5-7-14-8-10/h5,7-8,11H,2-4,6H2,1H3 |
InChI Key |
OHYJWUXWJMAPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=COC=C2 |
Origin of Product |
United States |
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